2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide
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Overview
Description
2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide is a chemical compound characterized by a six-membered ring fused with a benzene ring and an oxygen bridge. This structure imparts unique pharmacological properties to the compound, making it a subject of interest in medicinal chemistry . The compound’s versatility stems from its ability to interact with specific biological receptors and enzymes, influencing cellular pathways in a targeted manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfonic acids, reduced hydrazides, and substituted benzodioxine derivatives .
Scientific Research Applications
2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways . The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide
- 2,3-Dihydro-1,4-benzodioxine-5-carboxamide
- 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride
Uniqueness
2,3-Dihydro-1,4-benzodioxine-5-sulfonohydrazide is unique due to its specific sulfonohydrazide group, which imparts distinct chemical reactivity and biological activity compared to other benzodioxine derivatives . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
890522-62-0 |
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Molecular Formula |
C8H10N2O4S |
Molecular Weight |
230.24 g/mol |
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-5-sulfonohydrazide |
InChI |
InChI=1S/C8H10N2O4S/c9-10-15(11,12)7-3-1-2-6-8(7)14-5-4-13-6/h1-3,10H,4-5,9H2 |
InChI Key |
FZKAXVIVVFDSHU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC=C2S(=O)(=O)NN |
Origin of Product |
United States |
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